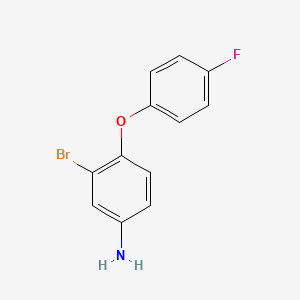

3-溴-4-(4-氟苯氧基)苯胺

描述

The compound "3-Bromo-4-(4-fluorophenoxy)aniline" is a brominated and fluorinated aniline derivative. Aniline derivatives are a significant class of compounds in organic chemistry and materials science due to their potential applications in various fields, including liquid crystals, pharmaceuticals, and advanced materials. The presence of bromine and fluorine atoms in the compound suggests that it may have unique physical and chemical properties, as well as reactivity that could be exploited in synthetic chemistry for further functionalization.

Synthesis Analysis

The synthesis of brominated aniline derivatives can be achieved through various methods. For instance, the synthesis of fluorinated anilines has been reported using palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and aryl chlorides, which could potentially be adapted for the synthesis of "3-Bromo-4-(4-fluorophenoxy)aniline" . Additionally, the synthesis of bromobenzene derivatives via bromoanilines has been described, which involves selective monobromination of aniline followed by various coupling reactions . These methods could provide a basis for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of brominated and fluorinated aniline derivatives can significantly influence their properties. For example, coordination polymers containing 4-fluoro/bromo-N-(pyridin-4-ylmethylene)aniline ligands have been studied, revealing that weak intermolecular interactions play a crucial role in the supramolecular architecture . Similarly, the molecular structure of "3-Bromo-4-(4-fluorophenoxy)aniline" would be expected to exhibit specific interactions due to the presence of halogen atoms, which could be analyzed using techniques such as X-ray crystallography and Hirshfeld surface analysis.

Chemical Reactions Analysis

The reactivity of brominated and fluorinated aniline derivatives can lead to various chemical transformations. For example, the intramolecular electrocyclic reactions of brominated compounds have been explored, which could provide insights into the types of reactions that "3-Bromo-4-(4-fluorophenoxy)aniline" might undergo . Additionally, the fluoroalkylation of anilines has been achieved using visible-light-induced photocatalysis, which could be a potential route for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Bromo-4-(4-fluorophenoxy)aniline" can be inferred from studies on similar compounds. For instance, the mesomorphic properties of brominated anilines have been investigated, showing that the bromine atom can alter and influence these properties . Furthermore, the vibrational analysis of brominated and fluorinated anilines provides information on the effects of substituents on the molecular structure and properties . These studies can help predict the behavior of "3-Bromo-4-(4-fluorophenoxy)aniline" in various applications.

科学研究应用

材料科学中的振动分析

类似化合物(例如4-氯-3-(三氟甲基)苯胺和4-溴-3-(三氟甲基)苯胺)的振动分析已通过傅里叶变换红外光谱和傅里叶变换拉曼技术进行了研究。这些研究(包括取代基位置对振动光谱的影响)对于理解3-溴-4-(4-氟苯氧基)苯胺在非线性光学(NLO)材料中的材料特性至关重要(Revathi et al., 2017)。

药学应用

尽管对3-溴-4-(4-氟苯氧基)苯胺在制药方面的直接相关研究有限,但结构相似的化合物已被研究其作为激酶抑制剂的潜力。此类研究涉及对接和定量构效关系(QSAR)分析,这可能为3-溴-4-(4-氟苯氧基)苯胺的潜在药学应用提供信息(Caballero et al., 2011)。

合成工艺

相关化合物的实际合成,如3-氯-4-(3-氟苄氧基)苯胺,突出了可应用于3-溴-4-(4-氟苯氧基)苯胺的方法。这些方法包括缩合和还原等步骤,这些步骤在开发此类化学品的工业生产工艺中至关重要(Qingwen, 2011)。

环境与安全研究

卤代苯胺在水溶液中的光化学行为(例如光产物的形成和异裂机制的效率)的研究对于了解3-溴-4-(4-氟苯氧基)苯胺的环境影响和安全性至关重要(Othmen & Boule, 2000)。

安全和危害

属性

IUPAC Name |

3-bromo-4-(4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTQDWCIBNUNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377628 | |

| Record name | 3-bromo-4-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(4-fluorophenoxy)aniline | |

CAS RN |

83660-64-4 | |

| Record name | 3-bromo-4-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1272509.png)

![2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B1272522.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1272525.png)